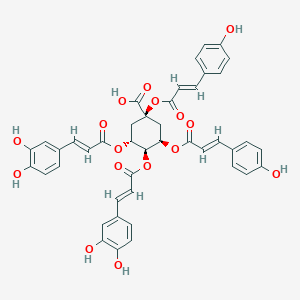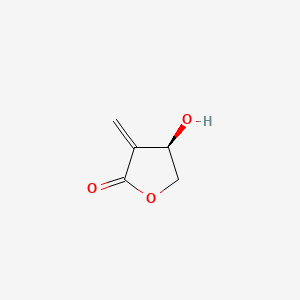
(4R)-4-hydroxy-3-methylideneoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tulipalin B is a member of the class of butan-4-olides that is 3-methylidenebutan-4-olide carrying an additional hydroxy substituent at position 4 (the 4R-enantiomer) It has a role as a plant metabolite, an antifungal agent and an antibacterial agent. It is a butan-4-olide, an enoate ester and a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Mosquito Larvicidal Potential
A study by Ali and Venugopalan (2019) explored the larvicidal potential of hydroxy-2-methyl-4H-pyran-4-one against various mosquito species. This compound, isolated from the methanol root extract of Senecio laetus, showed significant mortality rates in mosquito larvae, suggesting its potential as a mosquito control agent. The study highlighted the compound's binding affinity with olfactory binding proteins of mosquitoes, indicating its effectiveness in mosquito control strategies (Ali & Venugopalan, 2019).
Polymer Synthesis and Characterization
Kumar and Negi (2015) researched the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives. They utilized compounds including 5-methyl-2-isopropyl-1,3-dioxolan-4-one, showcasing their potential in creating polymers with high water absorption capacity. This study contributes to the development of new materials with unique properties for industrial applications (Kumar & Negi, 2015).
Chemical Synthesis and Pharmaceutical Applications
Saotome, Ono, and Akita (2001) discussed the chemical synthesis of various compounds, including derivatives of (4R,5R)-4,5-epoxy-2(E)-hexenoates. They explored the potential of these compounds in pharmaceutical contexts, such as their transformation into osmundalactone, an aglycone of osmundalin (Saotome, Ono, & Akita, 2001).
Anticancer and Electrochemical Properties
Badiger, Khatavi, and Kamanna (2022) synthesized isoxazole derivatives, including 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, and evaluated their anticancer and electrochemical behavior. The study indicates these compounds' potential in developing new drug candidates and their promising anticancer activity (Badiger, Khatavi, & Kamanna, 2022).
Lipid Peroxidation and Redox Biology
Spickett (2013) examined 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation, in the context of its reactivity, cytotoxicity, and role in various biological processes. This study provides insights into the complex roles of HNE in cell signaling and its potential modulation in physiological and disease states (Spickett, 2013).
Antiproliferative Activity Against Tumor Cells
Amatori et al. (2010) focused on malten, a new synthetic molecule derived from maltol, for its antiproliferative activity against tumor cells. The study revealed that malten induces complex DNA structural modifications, offering potential for cancer therapy (Amatori et al., 2010).
Endocrine Disruption and Nuclear Receptors
Kojima et al. (2016) investigated the effects of organophosphate flame retardant metabolites on human nuclear receptors. Their study suggests that these compounds can act as endocrine disruptors by interacting with various nuclear receptors, impacting hormonal balance and health (Kojima et al., 2016).
Eigenschaften
Produktname |
(4R)-4-hydroxy-3-methylideneoxolan-2-one |
|---|---|
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
(4R)-4-hydroxy-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m0/s1 |
InChI-Schlüssel |
BFLSLERVRLOFCX-BYPYZUCNSA-N |
Isomerische SMILES |
C=C1[C@H](COC1=O)O |
SMILES |
C=C1C(COC1=O)O |
Kanonische SMILES |
C=C1C(COC1=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




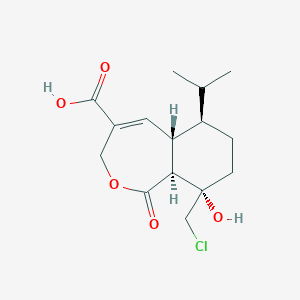
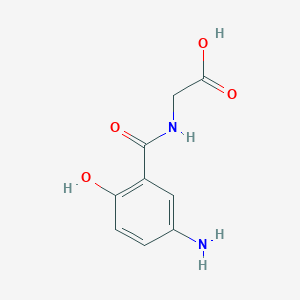
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
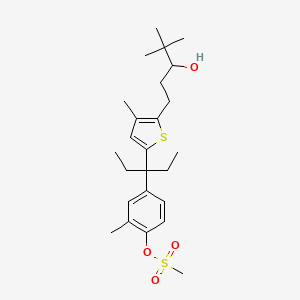
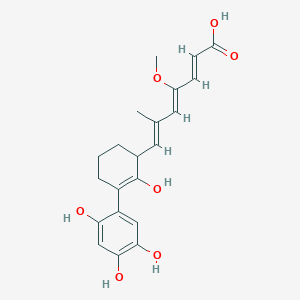

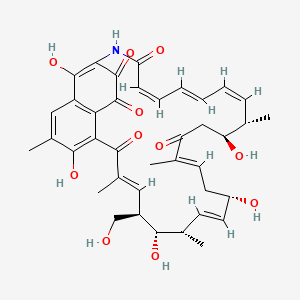
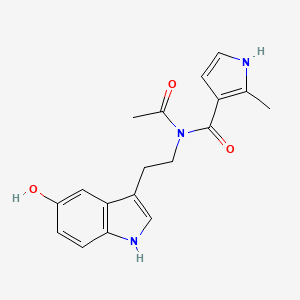

![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)
